Cas no 2137538-03-3 (1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea)

1-(1-Amino-4-ethylcyclohexyl)methyl-3-propylurea is a cyclohexyl-based urea derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a functionalized cyclohexyl ring, incorporating both amino and ethyl substituents, which may enhance binding affinity or modulate physicochemical properties. The propylurea moiety contributes to its stability and solubility profile, making it a candidate for further derivatization or biological evaluation. This compound’s unique scaffold could be valuable in designing enzyme inhibitors or receptor modulators, particularly where steric and electronic tuning is critical. Its synthetic versatility allows for exploration in structure-activity relationship studies.
1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea structure
2137538-03-3 structure
Product name:1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea
CAS No:2137538-03-3
MF:C13H27N3O
MW:241.372983217239
CID:5988354
PubChem ID:165484829

1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea
    • 1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
    • 2137538-03-3
    • EN300-1121821
    • Inchi: 1S/C13H27N3O/c1-3-9-15-12(17)16-10-13(14)7-5-11(4-2)6-8-13/h11H,3-10,14H2,1-2H3,(H2,15,16,17)
    • InChI Key: YZXGIGSJFXKEDY-UHFFFAOYSA-N
    • SMILES: O=C(NCCC)NCC1(CCC(CC)CC1)N

Computed Properties

  • Exact Mass: 241.215412493g/mol
  • Monoisotopic Mass: 241.215412493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.2Ų

1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1121821-2.5g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1121821-1.0g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3
1g
$728.0 2023-06-09
Enamine
EN300-1121821-5g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1121821-0.25g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1121821-10.0g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3
10g
$3131.0 2023-06-09
Enamine
EN300-1121821-0.05g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1121821-0.1g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1121821-0.5g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1121821-5.0g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3
5g
$2110.0 2023-06-09
Enamine
EN300-1121821-10g
1-[(1-amino-4-ethylcyclohexyl)methyl]-3-propylurea
2137538-03-3 95%
10g
$3131.0 2023-10-27

Additional information on 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea

Introduction to 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea (CAS No. 2137538-03-3)

1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea (CAS No. 2137538-03-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, combines a cyclohexyl ring with urea functionalities, making it a promising candidate for various biochemical applications. The molecular structure of this compound incorporates an amino group and an ethyl-substituted cyclohexyl moiety, which contribute to its distinct chemical properties and potential biological activities.

The synthesis of 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea involves meticulous chemical transformations that highlight the importance of precision in organic synthesis. The presence of the urea moiety in the molecular structure suggests potential interactions with biological targets, making this compound a valuable scaffold for drug discovery efforts. Researchers have been exploring its pharmacological profile to assess its suitability for therapeutic applications, particularly in areas where modulating enzyme activity or receptor binding is of interest.

In recent years, the field of medicinal chemistry has seen a surge in the development of novel compounds with complex structural motifs. 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea stands out due to its intricate architecture, which may confer unique physicochemical properties such as solubility, bioavailability, and metabolic stability. These attributes are critical for evaluating the compound's potential as a lead molecule in drug development pipelines.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways relevant to human health. The amino group and the urea functional group are well-known for their ability to engage in hydrogen bonding interactions, which are essential for binding to biological targets like enzymes and receptors. This feature has prompted researchers to investigate its interactions with various proteins and nucleic acids, aiming to uncover new therapeutic opportunities.

Recent studies have begun to elucidate the pharmacological properties of 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea, focusing on its ability to influence key cellular processes. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses or metabolic disorders. Such findings are particularly intriguing given the growing interest in targeting these pathways for therapeutic intervention.

The structural diversity of 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea also allows for modifications that can fine-tune its biological activity. By varying substituents or exploring different synthetic routes, chemists can generate analogs with enhanced potency or selectivity. This flexibility underscores the compound's significance as a building block for developing next-generation pharmaceuticals.

In addition to its pharmacological potential, 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea has implications in materials science and industrial applications. Its unique chemical composition makes it suitable for use as an intermediate in synthesizing more complex molecules, contributing to advancements in specialty chemicals and fine chemicals manufacturing.

The synthesis and characterization of this compound have been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and purity, ensuring that researchers can proceed with confidence in their investigations.

As research continues to unfold, the therapeutic potential of 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea is likely to expand further. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications. The compound's multifaceted properties make it a cornerstone in ongoing drug discovery initiatives aimed at addressing unmet medical needs.

The future of 1-(1-amino-4-ethylcyclohexyl)methyl-3-propylurea lies in its ability to inspire innovation across multiple scientific disciplines. Whether used as a lead compound or a key intermediate, its contributions to pharmaceutical science are poised to leave a lasting impact on both academic research and industrial development.

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